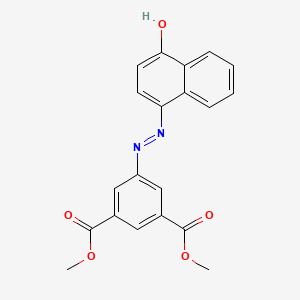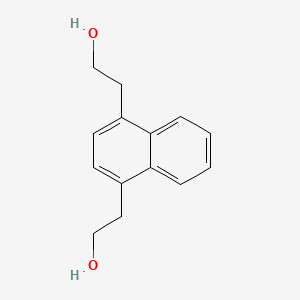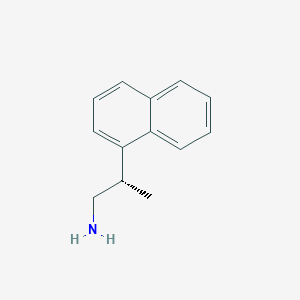![molecular formula C16H24N4O4 B2975973 7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-58-4](/img/structure/B2975973.png)
7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential use in treating tuberculosis. Acid-catalyzed chemo-selective substitution of the pyrrolo[2,3-d]pyrimidine ring with various amines has shown promising antitubercular activity .
Anticancer Properties
These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including human prostatic adenocarcinoma (PC3), human colorectal carcinoma (HCT-116), and human breast adenocarcinoma (MCF-7) . They may exert anticancer effects through multiple mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of cell migration .
Anti-inflammatory and Antioxidant Activities
Pyrrolo[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated in vitro as novel lipoxygenase inhibitors with potential antioxidant activity .
Antimicrobial and Antiviral Effects
These compounds have shown potential in treating diseases caused by microbes and viruses. They can interact with biological components like enzymes and peptides to exert their effects .
Neurological and Immune System Diseases
Biological investigations suggest that pyrrolo[2,3-d]pyrimidine derivatives can be used to treat diseases of the nervous and immune systems .
Targeted Kinase Inhibitors
New compounds within this chemical class have been synthesized as targeted kinase inhibitors (TKIs), which are crucial in developing more potent and effective drugs .
Mitochondrial Metabolism Targeting
Novel small-molecule pyrrolo[2,3-d]pyrimidine inhibitors have been designed to target mitochondrial C1 metabolism at SHMT2, showing in vitro antitumor efficacy toward lung, colon, and pancreatic cancer cells .
Antifolate Therapy
Pyrrolo[2,3-d]pyrimidine antifolate inhibitors have been developed with selectivity for transport by both PCFT and FRα over the reduced folate carrier (RFC; SLC19A1), offering targeted therapy options .
Wirkmechanismus
Target of action
The compound belongs to the pyrrolopyrimidine class of molecules . Compounds in this class have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Zukünftige Richtungen
The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, further studies could be conducted to explore the potential applications of these compounds in treating various diseases.
Eigenschaften
IUPAC Name |
7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-5-6-7-20-12(13(22)17-9-10(2)21)8-11-14(20)18(3)16(24)19(4)15(11)23/h8,10,21H,5-7,9H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCECUSRLTJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate](/img/structure/B2975891.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)



![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)
![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)
![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)
![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)


![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)